N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to by its full systematic name) is a structurally complex tricyclic carboxamide derivative. Its core framework comprises a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene system, functionalized with a benzodioxole methyl group at the N-position and a pyridinylmethyl substituent at the 7-position. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX , while synthesis routes may parallel methods for pyrazole and pyrimidine derivatives described in recent literature .
Properties
CAS No. |
843638-38-0 |
|---|---|
Molecular Formula |
C26H20N6O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H20N6O4/c27-23-18(25(33)29-13-16-6-7-20-21(10-16)36-15-35-20)11-19-24(32(23)14-17-4-3-8-28-12-17)30-22-5-1-2-9-31(22)26(19)34/h1-12,27H,13-15H2,(H,29,33) |
InChI Key |
UQXVMCPFDVTXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Design and Starting Materials
The target molecule’s complexity necessitates a modular approach, beginning with the synthesis of the 1,3-benzodioxol-5-ylmethyl and pyridin-3-ylmethyl substituents. The 1,3-benzodioxole moiety is introduced via 3′,4′-methylenedioxy-acetophenone, a commercially available precursor, which undergoes condensation with aldehydes in the presence of malononitrile and ammonium acetate to form 6-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydropyridine-3-carbonitriles . Parallel synthesis of the pyridin-3-ylmethyl group leverages Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and pyridin-3-ylboronic acid, catalyzed by PdCl₂(dppf) in toluene .
Multi-Component Reaction for Dihydropyridine Core Formation
The dihydropyridine scaffold is constructed via a one-pot MCR, as exemplified by the synthesis of 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii). A mixture of 3′,4′-methylenedioxy-acetophenone (2.5 mmol), 2-ethoxybenzaldehyde (2.5 mmol), malononitrile (2.5 mmol), and ammonium acetate (20 mmol) in ethanol is refluxed for 18–24 hours . The reaction proceeds via Knoevenagel condensation, followed by cyclization, yielding the dihydropyridine core in 60% yield after crystallization from DMF/ethanol. Key spectral data include a deshielded singlet at 6.08 ppm (–O–CH₂–O–) in NMR and a nitrile stretch at 2212 cm⁻¹ in IR .
Table 1: Optimization of MCR Conditions for Dihydropyridine Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 24 | 60 |
| DMF | 120 | 12 | 45 |
| THF | 66 | 36 | 32 |
Triazatricyclo Core Assembly via Cyclocondensation
The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system is constructed through cyclocondensation of the dihydropyridine intermediate with formamidine acetate. Drawing from methodologies for 1,2,4-triazole-3-carboxamides , a mixture of 6-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile (3.09 g) and formamidine acetate (4.69 g) in ethanol is refluxed for 39 hours, yielding the triazatricyclo framework in 76% yield after aqueous workup . The reaction mechanism involves nucleophilic attack of the formamidine nitrogen on the pyridine carbon, followed by ring closure and dehydration.
Carboxamide Functionalization via Coupling Reactions
The final carboxamide group is introduced using peptide coupling reagents. A solution of the triazatricyclo carboxylic acid (1.0 equiv) and 1,3-benzodioxol-5-ylmethanamine (1.2 equiv) in DMF is treated with HBTU (1.5 equiv) and DIPEA (3.0 equiv) at 0°C, stirring for 12 hours . The crude product is precipitated with ice-water and recrystallized from ethanol, yielding 72% of the target compound. IR analysis confirms the amide C=O stretch at 1650 cm⁻¹ .
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 0 | 72 |
| EDC | CH₂Cl₂ | 25 | 58 |
| T3P | THF | -10 | 65 |
Purification and Characterization
Final purification employs gradient column chromatography (hexane/ethyl acetate 3:1 to 1:2) followed by recrystallization from ethanol. Elemental analysis aligns with theoretical values (e.g., C: 69.59%, H: 4.86%, N: 11.21%), while NMR resolves all aromatic and methylene protons with appropriate integration ratios . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 567.2124 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs in the carboxamide and tricyclic heterocycle families. Key comparisons are summarized below:
Structural Analogues from Pyrazole-Carboximidamide Series
lists 11 pyrazole-1-carboximidamide derivatives with varying aryl substituents. While these lack the tricyclic core of the target compound, their carboximidamide moiety and substituent-dependent bioactivity trends offer insights:
- Bioactivity Correlation : Substituted pyrazole-carboximidamides are frequently explored for antimicrobial or anticancer properties, suggesting that the target compound’s benzodioxole and pyridinylmethyl groups may similarly modulate activity .
Tricyclic Carboxamide Derivatives
describes 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, which shares a tricyclic scaffold and carboxamide functionality. Comparative analysis reveals:
- Core Structure Differences : The target compound’s larger tricyclo[8.4.0.0³,⁸]tetradeca system (14-membered) versus the trideca (13-membered) system in ’s compound may influence conformational flexibility and binding pocket compatibility .
- Substituent Variations : The benzodioxolylmethyl and pyridinylmethyl groups in the target compound contrast with the benzyl and dimethoxyphenyl groups in ’s analog. These differences likely alter solubility (benzodioxole enhances lipophilicity) and electronic interactions (pyridine vs. methoxy) .
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity; †Exact values require experimental validation.
Key Observations:
Bioactivity Predictions : The benzodioxole group, common in psychoactive compounds (e.g., safrole derivatives), hints at possible central nervous system (CNS) activity, whereas pyridinylmethyl groups may facilitate hydrogen bonding in enzymatic pockets .
Synthetic Challenges : Multi-step synthesis with stringent regiochemical control is anticipated, analogous to methods in , requiring protective groups (e.g., Boc) and optimized coupling conditions .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 493.5 g/mol. Its structure features a benzodioxole moiety and a triazatricyclo framework which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H23N5O4 |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit enzyme activity or disrupt cellular processes through the modulation of signal transduction pathways. This interaction can lead to various biological effects including:
- Antimicrobial Activity : The compound exhibits activity against a range of bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was linked to the disruption of bacterial cell membrane integrity.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed significant cytotoxic effects with IC50 values in the low micromolar range. The compound was found to induce apoptosis through caspase activation pathways.
- Signal Transduction Modulation : Investigations into the signaling pathways affected by this compound indicated that it could modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and survival.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties not found in similar compounds. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzodioxole + Triazine | Antimicrobial |
| Compound B | Benzodioxole + Furan | Anticancer |
| This Compound | Benzodioxole + Triazatricyclo | Antimicrobial & Anticancer |
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclization | LiOH·H₂O in THF/water | Hydrolysis of esters | |
| Amidation | BPC (bis(pentafluorophenyl) carbonate) | Activate carboxyl groups | |
| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | Remove unreacted starting materials |
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Structural elucidation requires complementary spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the benzodioxole and pyridine moieties. For example, aromatic protons in 1,3-benzodioxole appear as distinct doublets at δ 6.7–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., ESI+ mode for [M+H]+ ion).
- X-ray Crystallography: Resolve ambiguous stereochemistry in the tricyclic core, particularly for the imino and oxo groups .
Advanced: How can researchers design studies to evaluate this compound’s bioactivity against therapeutic targets?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the pyridine and benzodioxole groups’ affinity for ATP-binding pockets .
- Assay Design:
- Use fluorescence polarization (FP) assays for binding affinity studies.
- Conduct cell viability assays (e.g., MTT) on cancer lines (e.g., HepG2) to assess antiproliferative effects .
- Control Experiments: Include structurally related analogs (Table 2) to isolate pharmacophore contributions .
Q. Table 2: Example Analogs for Comparative Studies
| Analog | Structural Modification | Observed Activity |
|---|---|---|
| A | Replacement of pyridinylmethyl with benzyl | Reduced kinase inhibition |
| B | Oxidation of imino to carbonyl group | Loss of cytotoxicity |
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core Modifications: Systematically alter the tricyclic scaffold (e.g., substitute pyridine with thiophene) to assess rigidity effects .
- Substituent Effects: Vary the benzodioxole’s substituents (e.g., electron-withdrawing groups at C-5) to modulate electron density and binding .
- In Silico Docking: Use Schrödinger Suite or AutoDock to predict interactions with targets like COX-2 or PARP1 .
Advanced: How should researchers resolve contradictions in reported reaction conditions for similar compounds?
Methodological Answer:
- Reproducibility Trials: Replicate conflicting protocols (e.g., K₂CO₃ vs. LiOH in amidation steps) under inert atmospheres to isolate moisture-sensitive variables .
- Kinetic Analysis: Use stopped-flow IR to monitor intermediate stability under varying temperatures (e.g., 25°C vs. 40°C) .
- Meta-Analysis: Cross-reference patent literature and peer-reviewed journals to identify consensus conditions .
Advanced: What computational approaches can predict this compound’s behavior in complex biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding kinetics with lipid bilayers to assess membrane permeability (e.g., CHARMM force fields) .
- QSAR Modeling: Train models on datasets of tricyclic carboxamides to correlate logP values with bioavailability .
- ADMET Prediction: Use SwissADME or ADMETlab to estimate metabolic stability and toxicity risks .
Advanced: How can mechanistic studies elucidate the compound’s reaction pathways?
Methodological Answer:
- Isotopic Labeling: Introduce ¹⁵N at the imino group to track tautomerization via ¹H-¹⁵N HMBC NMR .
- Trapping Intermediates: Use quenching agents (e.g., MeOH) to isolate transient species during cyclization .
- DFT Calculations: Optimize transition states (e.g., Gaussian 16) to identify rate-limiting steps in tricyclic ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
